4-Tert-butyl-1-ethylcyclohexan-1-OL
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Overview
Description
4-Tert-butyl-1-ethylcyclohexan-1-OL is an organic compound with the molecular formula C₁₂H₂₄O and a molecular weight of 184.32 g/mol . It is a cyclohexanol derivative, characterized by the presence of a tert-butyl group and an ethyl group attached to the cyclohexane ring. This compound is primarily used in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-1-ethylcyclohexan-1-OL typically involves the hydrogenation of 4-Tert-butyl-1-ethylcyclohexanone. The reaction is carried out under hydrogen gas in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), at elevated temperatures and pressures. The reaction conditions are optimized to achieve high yields and purity of the desired alcohol.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient hydrogenation and minimize reaction times. The product is then purified through distillation or recrystallization to obtain the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
4-Tert-butyl-1-ethylcyclohexan-1-OL undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone, 4-Tert-butyl-1-ethylcyclohexanone, using oxidizing agents such as chromium trioxide (CrO₃) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form the corresponding alkane, 4-Tert-butyl-1-ethylcyclohexane, using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO₃), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃)
Major Products Formed
Oxidation: 4-Tert-butyl-1-ethylcyclohexanone
Reduction: 4-Tert-butyl-1-ethylcyclohexane
Substitution: Various halides and other substituted derivatives
Scientific Research Applications
4-Tert-butyl-1-ethylcyclohexan-1-OL is utilized in various scientific research applications, including:
Chemistry: It serves as a precursor for the synthesis of other organic compounds and is used in studies involving reaction mechanisms and catalysis.
Biology: The compound is used in biochemical assays and studies related to enzyme activity and inhibition.
Medicine: It is investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Tert-butyl-1-ethylcyclohexan-1-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with various biological molecules, influencing their structure and function. This interaction can modulate enzyme activity, receptor binding, and other biochemical processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Tert-butylcyclohexanol
- 4-Ethylcyclohexanol
- 1-Tert-butyl-4-ethylcyclohexane
Uniqueness
4-Tert-butyl-1-ethylcyclohexan-1-OL is unique due to the presence of both tert-butyl and ethyl groups on the cyclohexane ring, which imparts distinct steric and electronic properties. These properties influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
CAS No. |
19437-27-5 |
---|---|
Molecular Formula |
C12H24O |
Molecular Weight |
184.32 g/mol |
IUPAC Name |
4-tert-butyl-1-ethylcyclohexan-1-ol |
InChI |
InChI=1S/C12H24O/c1-5-12(13)8-6-10(7-9-12)11(2,3)4/h10,13H,5-9H2,1-4H3 |
InChI Key |
ZRYBOCPSQCTIDH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCC(CC1)C(C)(C)C)O |
Origin of Product |
United States |
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